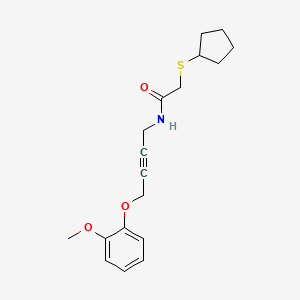

2-(cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

描述

2-(Cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a synthetic acetamide derivative characterized by a unique structural framework combining a cyclopentylthio group, a but-2-yn-1-yl linker, and a 2-methoxyphenoxy moiety. The cyclopentylthio group may enhance lipophilicity and membrane permeability, while the alkyne linker and methoxyphenoxy substituent could influence electronic properties and binding specificity.

属性

IUPAC Name |

2-cyclopentylsulfanyl-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-21-16-10-4-5-11-17(16)22-13-7-6-12-19-18(20)14-23-15-8-2-3-9-15/h4-5,10-11,15H,2-3,8-9,12-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWLJHOXHLYRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)CSC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide typically involves multiple steps:

Formation of the Cyclopentylthio Intermediate: This step involves the reaction of cyclopentanethiol with an appropriate halide to form the cyclopentylthio intermediate.

Synthesis of the But-2-yn-1-yl Intermediate: This involves the reaction of 4-(2-methoxyphenoxy)but-2-yne with a suitable reagent to introduce the but-2-yn-1-yl group.

Coupling Reaction: The final step involves coupling the cyclopentylthio intermediate with the but-2-yn-1-yl intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.

化学反应分析

Types of Reactions

2-(Cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Conditions for substitution reactions vary, but common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

科学研究应用

2-(Cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

作用机制

The mechanism of action of 2-(cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

相似化合物的比较

Structural and Functional Analogues

Thiadiazole-Based Acetamides ()

Compounds 5k, 5l, and 5m in share the 2-methoxyphenoxyacetamide backbone but incorporate a 1,3,4-thiadiazole ring instead of the butynyl chain. Key differences include:

- Thioether Groups : The benzylthio (5m) or ethylthio (5l) groups in these analogs differ from the cyclopentylthio group in the target compound, which may confer distinct steric and solubility profiles.

Table 1: Physical Properties of Selected Thiadiazole Acetamides vs. Target Compound

| Compound | Yield (%) | Melting Point (°C) | Key Substituent |

|---|---|---|---|

| 5k () | 72 | 135–136 | Methylthio, thiadiazole |

| 5m () | 85 | 135–136 | Benzylthio, thiadiazole |

| Target Compound | N/A | N/A | Cyclopentylthio, alkyne |

Quinoline-Based Acetamides ()

Patented compounds in feature piperidin-4-ylidene and quinoline cores but retain the acetamide linkage. These molecules prioritize bulky aromatic systems (e.g., fluorobenzyloxy groups) for kinase inhibition, contrasting with the target compound’s simpler methoxyphenoxy and alkyne architecture. The cyclopentylthio group in the target may reduce metabolic instability compared to halogenated benzyloxy groups in compounds.

Antimicrobial Acetamides ()

The crystal structure of 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () highlights the role of sulfanyl and methoxy groups in antimicrobial activity. Replacing the aminophenyl group in this compound with cyclopentylthio (as in the target) could alter bacterial membrane interaction due to increased hydrophobicity .

Structure-Activity Relationship (SAR) Insights

- Thioether Substituents : Cyclopentylthio (target) vs. benzylthio (5m) or methylthio (5k): Larger, cyclic thioethers may improve metabolic stability but reduce solubility compared to linear analogs .

- Phenoxy Substituents: The 2-methoxyphenoxy group is conserved across multiple analogs (e.g., 5k, 5m), suggesting its critical role in π-π stacking or hydrogen bonding with biological targets .

生物活性

The compound 2-(cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure consists of a cyclopentylthio group attached to an acetamide moiety, which is further substituted with a but-2-ynyl group linked to a methoxyphenoxy group. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds similar to This compound may interact with various biological targets:

- Inhibition of Kinase Activity : Some derivatives exhibit inhibitory effects on protein kinases such as c-Met, which is implicated in cancer cell proliferation and metastasis. Inhibition of such pathways can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

- Anti-inflammatory Properties : The compound may also modulate inflammatory pathways, potentially through inhibition of NF-kB signaling, which plays a critical role in immune responses .

- Antioxidant Activity : Preliminary studies suggest that similar compounds possess antioxidant properties, which can protect cells from oxidative stress and damage .

Anticancer Activity

A significant body of research has focused on the anticancer potential of compounds related to This compound . For example:

- Study 1 : A study demonstrated that a structurally analogous compound significantly inhibited the proliferation of leukemia cells by inducing apoptosis through caspase activation .

- Study 2 : Another investigation revealed that derivatives acted as effective agents against breast cancer cell lines by blocking cell cycle progression and promoting cell death via mitochondrial pathways .

Immunosuppressive Effects

The compound has also been evaluated for its immunosuppressive properties. It has shown promise in models of autoimmune diseases, where modulation of immune responses is crucial for treatment effectiveness.

Case Studies

- Case Study on Leukemia Treatment :

- Case Study on Rheumatoid Arthritis :

Data Summary Table

常见问题

Basic Research Questions

Q. What key structural features of 2-(cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide influence its chemical reactivity?

- Answer : The compound's reactivity is governed by three structural motifs:

- Cyclopentylthio group : Enhances lipophilicity and may participate in sulfur-based redox reactions or hydrogen bonding.

- But-2-yn-1-yl linker : The alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or structural modification.

- 2-Methoxyphenoxy moiety : The electron-rich aromatic system facilitates π-π stacking interactions and may act as a hydrogen bond acceptor.

- These groups collectively influence solubility, stability, and interaction with biological targets .

Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound?

- Answer : A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon backbone.

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry.

- Cross-referencing with computational simulations (e.g., DFT) improves accuracy .

Q. How can researchers design a synthetic pathway for this compound using commercially available precursors?

- Answer : A modular synthesis strategy is recommended:

Step 1 : Couple 2-methoxyphenol with but-2-yn-1-yl bromide to form the phenoxy-alkyne intermediate.

Step 2 : React cyclopentanethiol with chloroacetyl chloride to generate 2-(cyclopentylthio)acetamide.

Step 3 : Link the two intermediates via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt).

- Monitor reactions using TLC and purify via column chromatography. Optimize solvent polarity (e.g., DCM/EtOAc gradients) to address solubility challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Answer : Contradictions may arise from assay-specific conditions (e.g., pH, temperature) or off-target effects. Strategies include:

- Orthogonal assays : Validate activity using independent methods (e.g., enzyme inhibition + cellular viability assays).

- Structure-Activity Relationship (SAR) studies : Synthesize analogs to isolate critical functional groups (e.g., replace methoxy with ethoxy to test electronic effects).

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.

- Reference control compounds with established mechanisms to benchmark results .

Q. What experimental approaches mitigate steric hindrance during synthesis of the cyclopentylthio-acetamide core?

- Answer : Steric hindrance from the cyclopentyl group can reduce reaction efficiency. Mitigation strategies:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve reactant solubility.

- Catalysis : Employ Pd-based catalysts for coupling reactions involving bulky groups.

- Temperature control : Perform reactions at elevated temperatures (60–80°C) to overcome kinetic barriers.

- Stepwise synthesis : Isolate intermediates to prevent side reactions (e.g., thiourea formation) .

Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

- Answer : Use in silico tools to predict:

- Lipophilicity (logP) : Adjust substituents (e.g., methoxy vs. hydroxy groups) to balance solubility and membrane permeability.

- Metabolic stability : Identify metabolic hotspots (e.g., alkyne linker susceptibility to oxidation) using cytochrome P450 simulations.

- Target docking : Molecular dynamics (MD) simulations to refine binding poses with biological targets (e.g., kinases or GPCRs).

- Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

- Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values.

- Quality checks : Assess goodness-of-fit (R² > 0.95) and confidence intervals.

- Outlier detection : Apply Grubbs' test to exclude anomalous data points.

- Comparative analysis : Use ANOVA or Student’s t-test for multi-group comparisons (α = 0.05).

- Software tools: GraphPad Prism or R packages (e.g., drc) .

Q. How should researchers design a stability study under varying pH and temperature conditions?

- Answer : Follow a factorial design:

- pH range : 1.2 (simulated gastric fluid) to 7.4 (physiological pH).

- Temperature : 4°C (storage), 25°C (room temp), and 37°C (body temp).

- Time points : 0, 7, 14, 30 days.

- Analytical methods : HPLC with UV detection to quantify degradation products.

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2) using first-order models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。